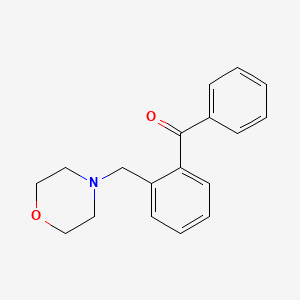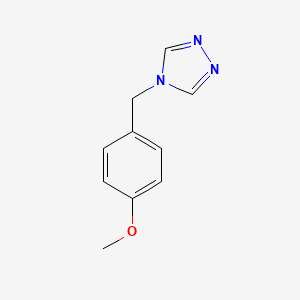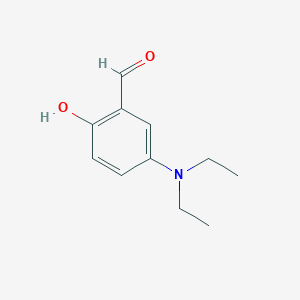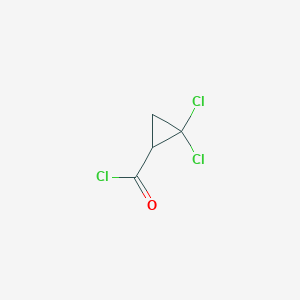
2-(Morpholinomethyl)benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholinomethyl)benzophenone is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 . It is also known by its IUPAC name, 2-(4-morpholinylmethyl)phenylmethanone .
Molecular Structure Analysis
The molecular structure of 2-(Morpholinomethyl)benzophenone consists of a benzophenone core with a morpholinomethyl group attached . The InChI code for this compound is 1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 .
Physical And Chemical Properties Analysis
2-(Morpholinomethyl)benzophenone has a molecular weight of 281.35 . Its linear formula is C18H19NO2 .
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
Benzophenone-based derivatives, such as “2-(Morpholinomethyl)benzophenone”, have been used in the molecular design of OLED materials . The benzophenone core is a key fragment for the synthesis of organic semiconductors . OLEDs have potential applications in flat-panel displays and solid-state lighting technologies .
Phosphor in OLEDs
Benzophenone also functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of thermally activated delayed fluorescent (TADF) emitters .
Synthesis of Organic Semiconductors
The benzophenone core in “2-(Morpholinomethyl)benzophenone” has attracted much attention as a fragment for the synthesis of organic semiconductors . Organic semiconductors have applications in various electronic devices, including transistors, solar cells, and sensors.
UV Radiation Protection
Benzophenones are extensively used in a wide variety of cosmetic products and other materials (e.g., textiles or plastics) to avoid damaging effects of UV radiation .
Determination of Benzophenones in Water and Cosmetics Samples
“2-(Morpholinomethyl)benzophenone” can be determined in water and cosmetics samples using solid-phase extraction (SPE) and microextraction by packed sorbent methods . These methods are suitable for use in cosmetics quality control and environmental pollution assessment .
Drug Synthesis
“2-(Morpholinomethyl)benzophenone” has a unique structure that enables diverse applications, including drug synthesis. Its unique structure can be leveraged to create new pharmaceutical compounds.
Photoinitiators
“2-(Morpholinomethyl)benzophenone” can be used as a photoinitiator. Photoinitiators are compounds that produce reactive species when exposed to radiation and are used in a variety of applications, including the curing of resins and inks.
Polymer Chemistry
“2-(Morpholinomethyl)benzophenone” can be used in polymer chemistry. Its unique structure can be leveraged to create new polymers with desired properties.
作用機序
Target of Action
Morpholine derivatives have been known to interact with a variety of biological targets
Mode of Action
It’s known that benzophenone-type photoinitiators, which include 2-(morpholinomethyl)benzophenone, absorb in the uv-c region and generate free radicals . These free radicals can then initiate a polymerization process .
Biochemical Pathways
Benzophenone derivatives are known to participate in free radical reactions . The generated free radicals can then interact with various biochemical pathways.
Pharmacokinetics
Morpholine-containing compounds have been reported to have promising pharmacokinetic and drug-likeness properties .
Result of Action
The generation of free radicals by benzophenone derivatives can lead to various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 2-(Morpholinomethyl)benzophenone can be influenced by various environmental factors. For instance, the generation of free radicals by benzophenone derivatives is dependent on the absorption of UV radiation . Therefore, the presence and intensity of UV radiation in the environment can significantly influence the action of 2-(Morpholinomethyl)benzophenone.
特性
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGNDEVPFOAICT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517352 |
Source


|
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholinomethyl)benzophenone | |
CAS RN |
736075-46-0 |
Source


|
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)



![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)




